Home > Products > Screening Compounds P77926 > N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide - 866133-71-3

N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Catalog Number: EVT-2809007
CAS Number: 866133-71-3
Molecular Formula: C19H15F3N4O2
Molecular Weight: 388.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. Studies have shown that its intravenous injection decreases pulmonary and systemic arterial pressures while increasing cardiac output in rats. [] This effect is enhanced when pulmonary vascular resistance is elevated by interventions such as U46619, hypoxia, or Nω-nitro-l-arginine methyl ester. [] SB-772077-B is more potent than other Rho kinase inhibitors like Y-27632 and fasudil in lowering pulmonary and systemic arterial pressures. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

Relevance: Although chemically distinct, TP0439150 and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide both exhibit a trifluoromethyl group. [] This shared feature suggests that both compounds could potentially exhibit similar physicochemical properties, such as lipophilicity, affecting their biological activity and distribution.

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentration in rats. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1)

Compound Description: Compound 1 is an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. [] Its 2-methyl analog (Compound 81) shows comparable in vitro activity and improved Caco-2 permeability. []

Relevance: Both N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide feature a pyrimidine ring core substituted with a trifluoromethyl group. [] This structural similarity highlights the significance of the pyrimidine scaffold and the trifluoromethyl substituent in designing bioactive compounds.

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity OX1R antagonist. It exhibits a higher blood-brain barrier permeability and occupies OX1Rs in the rat brain at lower doses compared to standard OX1R antagonists like GSK-1059865, SB-334867, and SB-408124. [] While Compound 56 doesn't significantly affect spontaneous sleep in rats and wild-type mice, it selectively promotes rapid eye movement sleep in orexin-2 receptor knockout mice. [] It also prevents the prolongation of sleep onset without affecting sleep duration in a rat model of psychological stress. [] In a rat model of panic vulnerability, Compound 56 attenuates panic-like behaviors and cardiovascular responses induced by sodium lactate without altering baseline locomotor or autonomic activity. []

Relevance: Similar to compound 1, Compound 56 and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide both incorporate a pyrimidine ring substituted with a trifluoromethyl group. [] This common structural motif suggests a potential relationship between this specific substitution pattern and biological activity, potentially influencing the compounds' interactions with target proteins.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as an important intermediate in the synthesis of numerous biologically active compounds, including the anticancer drug osimertinib. []

N-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a CB1 cannabinoid receptor antagonist and inverse agonist. []

Relevance: Both AM251 and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide contain a pyridinyl group, though positioned differently within their structures. [] This shared feature points to a common building block utilized in the design of compounds with potential biological activity.

4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). []

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide (PF3845)

Compound Description: PF3845 acts as a fatty acid amide hydrolase (FAAH) inhibitor, responsible for elevating the levels of the endocannabinoid/endovanilloid anandamide. []

Relevance: PF3845 and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide share the presence of a trifluoromethyl-substituted pyridinyl group within their structures. [] This shared feature, although not centrally defining their primary chemical classes, indicates a possible contribution to their overall physicochemical properties and potential interactions with biological targets.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: AMG6880, similar to compounds 2 and 10, showcases the utilization of a trifluoromethyl group in its structure, a feature also present in N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide. [] This shared moiety, although not the defining characteristic of their respective chemical classes, suggests a potential role in influencing their physicochemical properties and interactions with target proteins.

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: AMG7472 acts as a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: AMG7472 also features a trifluoromethyl group, a structural element found in N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide. [] This shared moiety highlights a common design element potentially affecting the compounds' pharmacological properties, particularly their lipophilicity and interactions with biological targets.

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). []

Relevance: Both BCTC and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide utilize a pyridinyl moiety in their chemical structures. [] This shared feature, although not defining their primary chemical classes, emphasizes the presence of common building blocks used in designing molecules with potential biological activity.

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: AMG0610 acts as an antagonist of capsaicin-induced activation of rat TRPV1 but does not antagonize proton-induced activation. []

Relevance: Similar to compound 7, both AMG0610 and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide incorporate a pyridinyl group within their structures. [] While the position and substitution of the pyridinyl moiety differ, this shared feature suggests its potential importance in contributing to biological activity within various chemical scaffolds.

(6S,7S)-N-hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide (Compound 1)

Compound Description: Initially reported as a selective ADAM10 inhibitor, further studies revealed that Compound 1 lacks both potency and selectivity for ADAM10. []

Relevance: Similar to compounds 2, 5, 10, 11, and 12, Compound 1 contains a trifluoromethyl-substituted pyridinyl group, a motif also present in N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide. [] This shared feature, despite Compound 1's lack of activity against its intended target, highlights the potential influence of this specific substitution pattern on a molecule's physicochemical properties and possible interactions with biological targets.

(1R,3S,4S)-3-(hydroxycarbamoyl)-4-(4-phenylpiperidine-1-carbonyl)cyclohexyl pyrrolidine-1-carboxylate (Compound 2)

Compound Description: Identified through structure-based computational analysis as a potential selective ADAM10 inhibitor, Compound 2 demonstrated potency and selectivity for ADAM10 when tested against a panel of related enzymes. [] Pharmacokinetic studies in mice indicated that Compound 2 crosses the blood-brain barrier, suggesting potential utility as a pharmacological tool in studying ADAM10's role in neurological diseases. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino}-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is a pharmaceutical agent used for treating disorders mediated by α-carbonic anhydrase isoforms. These disorders include intraocular hypertension (glaucoma), epilepsy, Lennox-Gastaut syndrome, altitude sickness, headaches, neurological disorders, and obesity. []

Relevance: Both 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino}-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide and N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide share a common structural core consisting of a pyrimidinyl ring directly linked to a pyridinyl ring. [] This shared scaffold, further substituted with a trifluoromethyl group in both compounds, suggests its potential significance in interacting with specific biological targets. The fact that both compounds exhibit pharmacological activity further supports the relevance of this structural motif in drug design.

Properties

CAS Number

866133-71-3

Product Name

N-(3-methoxybenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.35

InChI

InChI=1S/C19H15F3N4O2/c1-28-13-6-4-5-12(9-13)10-25-18(27)14-11-24-17(15-7-2-3-8-23-15)26-16(14)19(20,21)22/h2-9,11H,10H2,1H3,(H,25,27)

InChI Key

GQAIHPSZPUPSPF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.